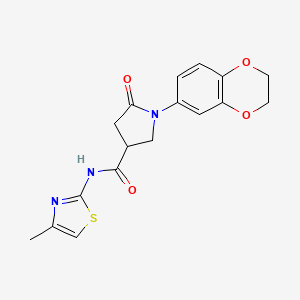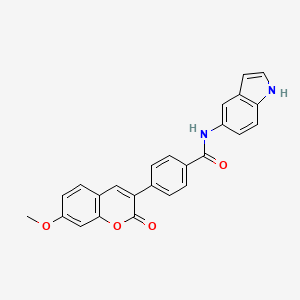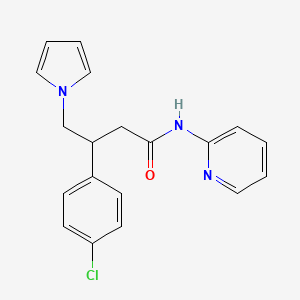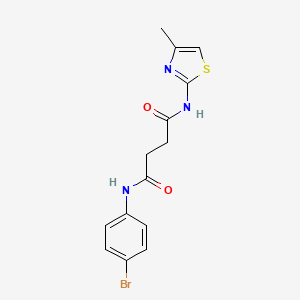![molecular formula C19H25N5O B11008428 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11008428.png)
2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of benzimidazole derivatives . Benzimidazoles are heterocyclic compounds with a bicyclic structure containing a benzene ring fused to an imidazole ring. Our specific compound features a piperazine moiety and a pyridine ring, making it structurally intriguing.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is through multistep organic synthesis . Here’s a simplified outline:
-
Piperazine Derivative Formation
- Start with a suitable precursor containing a piperazine ring.
- Introduce the pyridine substituent using appropriate reagents.
- Protect functional groups as needed during the reaction sequence.
-
Cycloheptapyridazine Formation
- Cyclize the piperazine-pyridine intermediate to form the cycloheptapyridazine ring system.
- Optimize reaction conditions (temperature, solvent, catalysts) for high yield.
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure cost-effectiveness and high purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups.
Substitution: Substituents on the pyridine and piperazine rings can be replaced.
Ring Closure: The cycloheptapyridazine ring formation involves intramolecular cyclization.
Common Reagents:
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, or nucleophiles.
Cyclization Catalysts: Lewis acids or bases.
Major Products:
The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
Chemistry:
Drug Discovery: Benzimidazole derivatives often serve as lead compounds for drug development due to their diverse pharmacological properties.
Catalysis: These compounds can act as ligands in transition metal catalysis.
Biology and Medicine:
Neurological Disorders: Investigate its potential as an alpha1-adrenergic receptor antagonist.
Central Nervous System (CNS) Drug Discovery: Explore its effects on neurodegenerative conditions.
Industry:
Pharmaceuticals: Benzimidazole-based drugs.
Agrochemicals: Pesticides and fungicides.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While our compound is unique, it shares structural features with other benzimidazole derivatives. Notable similar compounds include:
- Trazodone
- Naftopidil
- Urapidil
Properties
Molecular Formula |
C19H25N5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C19H25N5O/c25-19-14-16-6-2-1-3-7-17(16)21-24(19)15-22-10-12-23(13-11-22)18-8-4-5-9-20-18/h4-5,8-9,14H,1-3,6-7,10-13,15H2 |
InChI Key |
NYSGCHARQSVMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate](/img/structure/B11008348.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11008351.png)

![N-[3-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008358.png)
![4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}-3-thiophenecarboxamide](/img/structure/B11008360.png)

![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11008383.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11008388.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11008396.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11008398.png)


![methyl N-{[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-methioninate](/img/structure/B11008412.png)
![(2S)-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11008413.png)
